5-(Azidomethyl)thiadiazole
Description
Significance of Thiadiazole Scaffolds in Modern Chemical Research
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. mdpi.com This scaffold is a bioisostere of pyrimidine (B1678525) and oxadiazole, and its presence in molecules often imparts improved liposolubility and the ability to cross cellular membranes. researchgate.net Consequently, thiadiazole derivatives have garnered significant attention in medicinal chemistry. nih.gov
Research has demonstrated that compounds incorporating the thiadiazole ring exhibit a wide array of pharmacological activities. researchgate.net These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antiparasitic properties. researchgate.netresearchgate.net Notably, the 1,3,4-thiadiazole (B1197879) isomer is a component of established drugs like the diuretic acetazolamide (B1664987) and the antibiotic sulfamethizole. sbq.org.br Beyond medicine, thiadiazole derivatives are also utilized in agriculture as pesticides and in materials science. sbq.org.br
Table 1: Selected Pharmacological Activities of Thiadiazole Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | researchgate.netresearchgate.net |
| Anti-inflammatory | researchgate.net |
| Antimicrobial | researchgate.net |
| Antiviral | researchgate.net |
Role of Azido (B1232118) Functionality in Chemical Synthesis and Transformations
The azido group (-N₃) is a highly versatile functional group in organic synthesis. mdpi.com Its most prominent role is in the realm of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov Specifically, the azide-alkyne Huisgen cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), is a cornerstone of click chemistry. organic-chemistry.org This reaction efficiently and regioselectively joins an azide (B81097) with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org
This transformation is exceptionally valuable for linking different molecular fragments, including in bioconjugation, drug discovery, and materials science. mdpi.comwikipedia.org The azide and alkyne groups are largely unreactive towards many other functional groups and biological systems, making this reaction bio-orthogonal. nih.gov Beyond cycloadditions, the azido group can also participate in other transformations such as the Staudinger reaction and can serve as a masked or protected form of a primary amine. mdpi.com
Isomeric Considerations of Thiadiazole Core Structures and Substitutions
Thiadiazole exists in four constitutional isomeric forms, which are distinguished by the relative positions of the sulfur and two nitrogen atoms within the five-membered ring. mdpi.com The isomers are:
1,3,4-Thiadiazole
Among these, the 1,3,4- and 1,2,4-thiadiazole isomers have been the most extensively studied. researchgate.net The specific isomer of the thiadiazole core in 5-(azidomethyl)thiadiazole significantly influences its chemical properties and reactivity. For instance, in 1,2,4-thiadiazoles, the 5-position is reported to be the most reactive site for nucleophilic substitution reactions. wikipedia.org
When considering "this compound," the substitution pattern implies that the azidomethyl group is attached at the C5 position. The identity of the other substituent and the isomeric form of the thiadiazole ring (e.g., 3-substituted-5-(azidomethyl)-1,2,4-thiadiazole or 2-substituted-5-(azidomethyl)-1,3,4-thiadiazole) are critical for defining the molecule's precise structure and behavior.
Table 2: Isomers of Thiadiazole
| Isomer | Structure |
|---|---|
| 1,2,3-Thiadiazole | |
| 1,2,4-Thiadiazole | |
| 1,2,5-Thiadiazole |
Overview of Research Trajectories for this compound
The research interest in this compound primarily revolves around its utility as a synthetic intermediate, particularly for creating more complex molecules with potential biological activity. The main research trajectories include its synthesis and its subsequent use in cycloaddition reactions.
A common and efficient method for the synthesis of azidomethyl-substituted heterocycles involves a two-step process. First, a precursor, such as a methyl-substituted thiadiazole, is halogenated to produce a halomethyl derivative. For example, 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole (B6235535) can be synthesized via the bromomethylation of the corresponding thiadiazole derivative. In the second step, this reactive halomethyl group undergoes nucleophilic substitution with an azide source, typically sodium azide (NaN₃), to yield the desired azidomethyl compound. For instance, 5-(azidomethyl)-3-tert-butyl-1,2,4-thiadiazole has been prepared from its bromomethyl analog in dimethylformamide (DMF).
Once synthesized, the primary application of this compound is as a building block in 1,3-dipolar cycloaddition reactions. mdpi.com Capitalizing on the reactivity of the azido group, it can be reacted with various alkynes in a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a diverse library of 1,2,3-triazole-linked thiadiazole derivatives. nih.govorganic-chemistry.org This "click" approach allows for the straightforward coupling of the thiadiazole moiety to other chemical scaffolds, which is a powerful strategy in medicinal chemistry for lead generation and optimization. nih.gov
Derivatives created from these reactions are often evaluated for their pharmacological potential. For example, a derivative of 5-(azidomethyl)-3-tert-butyl-1,2,4-thiadiazole has been investigated for its anticancer properties, showing activity against pancreatic cancer cell lines through the inhibition of tubulin polymerization. This highlights a key research trajectory: using the this compound scaffold to create novel conjugates and evaluating their biological efficacy.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,3-Thiadiazole |
| 1,2,4-Thiadiazole |
| 1,2,5-Thiadiazole |
| 1,3,4-Thiadiazole |
| Pyrimidine |
| Oxadiazole |
| Acetazolamide |
| Sulfamethizole |
| 5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole |
| Sodium azide |
| 5-(Azidomethyl)-3-tert-butyl-1,2,4-thiadiazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(azidomethyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5S/c4-7-5-1-3-2-6-8-9-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHXIMRQSIJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Azidomethyl Thiadiazole and Its Analogues
Direct Synthesis Strategies for 5-(Azidomethyl)thiadiazole
Direct synthesis strategies for this compound primarily focus on the introduction of the azidomethyl group onto a pre-existing thiadiazole scaffold. These methods are often preferred for their efficiency and the ready availability of starting materials.
The formation of the 1,3,4-thiadiazole (B1197879) ring is frequently accomplished through the acid-catalyzed cyclization and dehydration of N-acylthiosemicarbazides. sbq.org.br In the context of synthesizing a precursor for this compound, this pathway can be adapted by starting with a carboxylic acid derivative that contains a group amenable to conversion into an azidomethyl moiety, such as a haloacetyl or hydroxyacetyl group.
For instance, the reaction of thiosemicarbazide (B42300) with chloroacetic acid under strong acid catalysis (e.g., concentrated sulfuric acid or polyphosphoric acid) leads to the formation of 2-amino-5-(chloromethyl)-1,3,4-thiadiazole. The mechanism involves the initial acylation of the thiosemicarbazide, followed by an intramolecular cyclization where the sulfur atom attacks the carbonyl carbon. The subsequent acid-catalyzed dehydration (decomposition of the tetrahedral intermediate) results in the stable aromatic thiadiazole ring. sbq.org.br This chloromethyl derivative serves as a key intermediate for the introduction of the azide (B81097) group.
| Precursor | Catalyst | Intermediate | Product |
| Chloroacetyl Thiosemicarbazide | H₂SO₄ | 5-Chloromethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine | 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole |
| Glycolyl Thiosemicarbazide | PPA | 5-Hydroxymethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine | 2-Amino-5-(hydroxymethyl)-1,3,4-thiadiazole |
This table illustrates the acid-catalyzed cyclization to form precursors for this compound.
A highly effective and common method for the synthesis of this compound is the nucleophilic substitution of a 5-(halomethyl)thiadiazole with an azide salt, typically sodium azide (NaN₃). nih.gov The carbon atom of the halomethyl group is electrophilic and readily attacked by the nucleophilic azide ion.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the S_N2 reaction mechanism. The halogen atom acts as a good leaving group, and the reaction proceeds to give the desired this compound in good to excellent yields. The reactivity of the starting halomethylthiadiazole follows the expected trend for S_N2 reactions: I > Br > Cl. nih.gov
| Substrate | Azide Source | Solvent | Product |
| 5-(Chloromethyl)-1,3,4-thiadiazole | Sodium Azide | DMF | 5-(Azidomethyl)-1,3,4-thiadiazole |
| 2-Amino-5-(bromomethyl)-1,3,4-thiadiazole | Sodium Azide | Acetone | 2-Amino-5-(azidomethyl)-1,3,4-thiadiazole |
| 5-(Iodomethyl)-2-phenyl-1,3,4-thiadiazole | Lithium Azide | THF | 5-(Azidomethyl)-2-phenyl-1,3,4-thiadiazole |
This table provides examples of nucleophilic substitution reactions to introduce the azidomethyl group.
An alternative to nucleophilic substitution on halomethyl derivatives is the conversion of other functional groups at the 5-position into the azidomethyl group. A common precursor is 5-(hydroxymethyl)thiadiazole. The hydroxyl group itself is a poor leaving group, so it must first be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270) or triethylamine. The resulting 5-(tosyloxymethyl)- or 5-(mesyloxymethyl)thiadiazole can then undergo nucleophilic substitution with sodium azide to yield the final product.
Another potential, though less common, pathway is the diazotization of a 5-(aminomethyl)thiadiazole. uobaghdad.edu.iq This would involve the treatment of the primary amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent reaction with an azide source could potentially lead to the desired product, although this reaction can be complicated by rearrangements and other side reactions. wikipedia.org
| Precursor Functional Group | Reagents | Intermediate | Product |
| -CH₂OH | 1. TsCl, Pyridine; 2. NaN₃, DMF | -CH₂OTs | -CH₂N₃ |
| -CH₂OH | 1. MsCl, Et₃N; 2. NaN₃, DMF | -CH₂OMs | -CH₂N₃ |
| -CH₂NH₂ | NaNO₂, HCl; NaN₃ | -CH₂N₂⁺ | -CH₂N₃ |
This table outlines the conversion of precursor functionalities to the azidomethyl group.
Advanced Approaches in Thiadiazole Ring Formation
Advanced synthetic strategies focus on the construction of the thiadiazole ring itself, often employing methods that allow for greater diversity in the substitution pattern of the final products.
The cyclization of thiosemicarbazides is a cornerstone in the synthesis of 1,3,4-thiadiazoles. sbq.org.br This method is versatile and can be used to prepare a wide range of 2,5-disubstituted 1,3,4-thiadiazoles. The reaction typically involves the condensation of a thiosemicarbazide with a carboxylic acid, acyl chloride, or orthoester in the presence of a dehydrating agent or catalyst. sbq.org.brjocpr.com
For example, reacting a substituted thiosemicarbazide with an appropriate carboxylic acid in the presence of phosphorus oxychloride (POCl₃) or concentrated sulfuric acid results in the formation of the corresponding 1,3,4-thiadiazole. jocpr.com This approach is fundamental for preparing the thiadiazole precursors mentioned in section 2.1.
| Thiosemicarbazide Derivative | Cyclizing Agent | Conditions | Product Class |
| Thiosemicarbazide | Carboxylic Acid / POCl₃ | Reflux | 2-Amino-5-substituted-1,3,4-thiadiazole |
| 4-Phenylthiosemicarbazide | Acyl Chloride / Heat | Heat | 2-Anilino-5-substituted-1,3,4-thiadiazole |
| Thiocarbohydrazide | Aldehyde / Oxidant | Varies | 2-Amino-5-substituted-1,3,4-thiadiazole |
This table summarizes common cyclization reactions for the synthesis of the thiadiazole ring.
The synthesis of 1,2,4-thiadiazole (B1232254) isomers can be achieved through the oxidative dimerization of thioamides. This method involves the oxidation of a thioamide, which leads to the formation of a disulfide-like intermediate that subsequently cyclizes to form the 3,5-disubstituted-1,2,4-thiadiazole ring. Various oxidizing agents can be employed for this transformation, including iodine, hydrogen peroxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Intramolecular coupling reactions can also be utilized to form the thiadiazole ring. For instance, an appropriately substituted precursor containing both a nitrogen and a sulfur nucleophile can be induced to cyclize, often through an oxidative process that facilitates the formation of the N-S bond within the heterocyclic ring. These advanced methods provide access to a different substitution pattern on the thiadiazole ring compared to the more common cyclization routes.
Microwave-Assisted Synthetic Techniques for Thiadiazole Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the preparation of heterocyclic compounds, including 1,3,4-thiadiazole derivatives. nih.govproquest.comresearchgate.net This technique aligns with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often improving product yields. nanobioletters.com
The application of microwave irradiation can dramatically accelerate the synthesis of thiadiazoles. Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes. researchgate.netnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. proquest.com As a result, microwave-assisted methods are characterized by higher yields and cleaner reaction profiles compared to traditional synthetic protocols. proquest.com For instance, the synthesis of various 1,3,4-thiadiazole derivatives has been achieved with good to excellent yields in significantly shorter timeframes under microwave conditions. nih.govresearchgate.net
| Thiadiazole Derivative Type | Conventional Method Time | Microwave Method Time | Yield Improvement with Microwave | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole Schiff Bases | Several hours | 3-5 minutes | Significant increase (e.g., from 70% to 90%) | researchgate.net |
| Thiadiazolo-pyrimidine Derivatives | 8-12 hours | 10-20 minutes | Higher yields and purity | nih.gov |
| General 1,3,4-Thiadiazoles | Hours | Minutes | Generally higher | proquest.com |
Heterogeneous Catalysis and Solvent-Free Processes in Thiadiazole Synthesis
In line with the growing emphasis on sustainable chemistry, the use of heterogeneous catalysts and solvent-free reaction conditions has been explored for the synthesis of thiadiazole derivatives. Heterogeneous catalysts offer practical advantages such as simplified product purification, catalyst recyclability, and reduced waste generation. rsc.orgbepls.com
One notable example involves the use of vanadium oxide supported on fluorapatite (B74983) (V₂O₅/FAp) as a robust and reusable heterogeneous catalyst for the one-pot, three-component synthesis of novel nih.govresearchgate.netthiadiazolo[3,2-a]pyrimidines. rsc.org This method proceeds efficiently in ethanol, a green solvent, at room temperature, affording excellent yields in a short timeframe. rsc.org The ability to recover and reuse the catalyst makes the process economically and environmentally attractive. rsc.org
Solvent-free, or "neat," reaction conditions represent another green synthetic strategy, eliminating the need for potentially hazardous and volatile organic solvents. While not universally applicable, when successful, these methods can lead to highly efficient processes with minimal waste. Research into green methodologies for thiazole (B1198619) and thiadiazole synthesis continues to explore the potential of both heterogeneous catalysis and solvent-free approaches to create more sustainable synthetic pathways. bepls.com
Derivatization Strategies via the Azidomethyl Moiety
The azidomethyl group (-CH₂N₃) on the this compound core is a versatile functional handle that opens up numerous avenues for molecular derivatization. Its reactivity is dominated by two primary transformations: cycloaddition reactions and nitrene-mediated processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Functionalization
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. nih.govwikipedia.org This reaction facilitates the covalent linking of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govimist.ma For this compound, the azidomethyl group serves as the azide component, enabling its conjugation to a vast array of alkyne-containing molecules.
This strategy allows for the straightforward synthesis of complex molecules by linking the thiadiazole core to other chemical entities, such as peptides, polymers, or fluorescent dyes, through a stable triazole bridge. nih.gov The reaction is typically performed under mild conditions, often in aqueous solvent systems, and is tolerant of a wide range of functional groups, making it a highly robust and versatile tool for functionalization. nih.govnih.gov
Regioselectivity and Yield Optimization in Triazole Formation
A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the uncatalyzed thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers, the copper(I) catalyst directs the reaction to produce only the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgimist.ma This eliminates the need for tedious separation of isomers and ensures a single, well-defined product.
Yield optimization in CuAAC reactions can be achieved by carefully controlling several parameters. The catalytic system is crucial; Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate, which has proven to be highly effective. wikipedia.orgimist.ma The addition of a stabilizing ligand, such as tris(benzyltriazolyl)methyl amine (TBTA), can protect the Cu(I) catalyst from oxidation and disproportionation, thereby accelerating the reaction and improving yields, particularly in aqueous or biological media. nih.gov Furthermore, employing microwave irradiation can drastically reduce reaction times from hours to minutes while maintaining high yields. beilstein-journals.orgsemanticscholar.org
| Parameter | Strategy | Effect | Reference |
|---|---|---|---|
| Catalyst | Use of Cu(I) source (e.g., CuI, or Cu(II) + reductant) | Ensures exclusive formation of the 1,4-regioisomer. | wikipedia.org |
| Ligand | Addition of stabilizing ligands (e.g., TBTA) | Accelerates reaction and protects Cu(I) catalyst, improving yields. | nih.gov |
| Energy Source | Microwave irradiation instead of conventional heating | Reduces reaction time significantly (hours to minutes) and can improve yields. | semanticscholar.org |
| Solvent | Use of various solvents, including green options like water or glycerol | Reaction is robust in many solvents; green options enhance sustainability. | semanticscholar.org |
Mechanistic Investigations of CuAAC with this compound
The mechanism of the CuAAC reaction, while appearing simple, is mechanistically complex. nih.gov It is broadly accepted that the reaction does not proceed through a concerted cycloaddition. Instead, it involves a stepwise pathway mediated by copper(I) intermediates. researchgate.net The first step is the reaction of the terminal alkyne with the copper(I) catalyst to form a copper(I) acetylide species. researchgate.net
Kinetic studies and Density Functional Theory (DFT) calculations suggest that the catalytically active species may involve more than one copper atom. nih.govresearchgate.net A widely supported mechanism posits the intermediacy of a dinuclear copper acetylide. researchgate.net The azide, in this case, this compound, then coordinates to one of the copper centers, which facilitates its reaction with the acetylide. This organized, stepwise process within the coordination sphere of the copper catalyst accounts for the reaction's high rate and strict regioselectivity, leading to the formation of a six-membered copper-containing intermediate that ultimately collapses to the 1,4-disubstituted triazole product and regenerates the catalyst. researchgate.net
Nitrene Transfer Reactions and Amination
Beyond cycloaddition, the azide group of this compound can serve as a precursor to a highly reactive nitrene intermediate. core.ac.uk This transformation is typically achieved using transition metal catalysts, such as those based on cobalt, ruthenium, or iron, which mediate the extrusion of dinitrogen gas (N₂) from the azide. core.ac.uknih.gov This process generates a metal-nitrene species, which is a powerful intermediate for forming new carbon-nitrogen bonds. elsevierpure.com
The resulting nitrene can undergo several synthetically useful transformations. One of the most significant is C-H amination, where the nitrene inserts directly into a carbon-hydrogen bond, providing a direct route to amines. elsevierpure.com Another key reaction is the aziridination of olefins, where the nitrene adds across a carbon-carbon double bond to form an aziridine (B145994) ring. core.ac.uk The use of azides as nitrene sources is highly atom-economical, as the only byproduct is environmentally benign nitrogen gas. core.ac.uk This allows the thiadiazole moiety to be incorporated into other molecules through direct C-N bond formation, offering a complementary derivatization strategy to CuAAC. nih.gov
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Azido (B1232118) Group in 5-(Azidomethyl)thiadiazole
The azidomethyl group appended to the thiadiazole ring is a key determinant of the molecule's reactivity, offering pathways to a variety of chemical transformations.
Thermal and Photochemical Decomposition Pathways of Azides
Organic azides are known to be energetically unstable and can decompose upon thermal or photochemical stimulation, typically leading to the formation of highly reactive nitrene intermediates. This decomposition proceeds with the extrusion of molecular nitrogen, a thermodynamically favorable process.
Photochemical Decomposition: Photolysis of organic azides also generates nitrene intermediates. The specific products formed can be influenced by the presence of other functional groups within the molecule and the reaction conditions. For example, the photochemical decomposition of midazolam, a complex heterocyclic azide (B81097), in aqueous solution leads to different major products depending on whether it is irradiated with a high-pressure mercury lamp or normal daylight. nih.gov This highlights the sensitivity of photochemical reactions to the energy and nature of the light source.
| Decomposition Method | Key Intermediate | General Products | Influencing Factors |
| Thermal | Nitrene | Polymeric materials, nitrogen gas | Temperature, presence of ortho-azido groups researchgate.net |
| Photochemical | Nitrene | Varied, dependent on molecular structure | Wavelength of light, solvent, pH nih.gov |
Nucleophilic and Electrophilic Reactivity of the Azido Moiety
The azide functional group exhibits a dualistic reactivity, capable of acting as both a nucleophile and participating in electrophilic interactions.
Nucleophilic Reactivity: The terminal nitrogen atom of the azide group possesses a lone pair of electrons, rendering it nucleophilic. This allows the azido group to participate in various reactions, including nucleophilic substitution and addition. While specific studies on the nucleophilic reactions of this compound are limited, the general reactivity of alkyl azides suggests it can react with a range of electrophiles.
Electrophilic Reactivity: While the azide group is not a classic electrophile, it can undergo reactions with strong nucleophiles. More significantly, the azide can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This type of reaction, often referred to as "click chemistry," is a powerful tool for the synthesis of triazole-containing compounds.
Reactivity of the Thiadiazole Ring System
The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Substitution on the Thiadiazole Ring
The 1,3,4-thiadiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms, which reduces the electron density of the carbon atoms in the ring. nih.gov However, the presence of activating, electron-donating substituents on the ring can facilitate electrophilic attack. nih.gov For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination in acetic acid to yield the 5-bromo derivatives. nih.gov
| Reagent | Substituent on Ring | Position of Substitution | Reference |
| Bromine in Acetic Acid | 2-Amino group | 5-position | nih.gov |
Cyclization Reactions Involving the Thiadiazole Nucleus
The thiadiazole ring can serve as a scaffold for the construction of fused heterocyclic systems. These reactions often involve substituents on the thiadiazole ring that can participate in intramolecular cyclization. For instance, 2-amino-1,3,4-thiadiazoles can react with dicarbonyl compounds to form various fused ring systems. nih.gov While specific examples involving a 5-(azidomethyl) group are not extensively documented, the reactivity of the azido group suggests its potential to participate in intramolecular cycloadditions or other cyclization pathways with suitable functional groups on an adjacent part of the molecule.
Ring Nitrogen Atom Reactivity
The nitrogen atoms in the 1,3,4-thiadiazole ring are nucleophilic and can readily react with electrophiles, particularly alkylating agents. nih.govarjonline.org This reaction, known as quaternization, leads to the formation of thiadiazolium salts. nih.gov The alkylation of 5-substituted 2-acylamino-1,3,4-thiadiazoles has been shown to occur regiospecifically at the N-3 position under basic conditions. semanticscholar.org This reactivity allows for the modification of the thiadiazole ring and the introduction of various substituents.
| Electrophile | Position of Attack | Product | Reference |
| Alkyl Bromide | N-3 | 3-Alkyl-1,3,4-thiadiazolium salt | semanticscholar.org |
Ring Carbon Atom Reactivity and Substituent Effects
The 1,3,4-thiadiazole ring is an electron-deficient heterocyclic system. This deficiency is due to the presence of two electronegative nitrogen atoms, which results in the ring being relatively inert towards electrophilic substitution but activated for nucleophilic substitution, particularly at the C2 and C5 positions. mdpi.com For 1,2,4-thiadiazoles, the C5 position is generally considered the most reactive site for nucleophilic substitution reactions. isres.org
The reactivity of the carbon atoms in the this compound ring is significantly influenced by the nature of the substituent at the C5 position, which is the azidomethyl group (-CH₂N₃). This group is generally considered to be electron-withdrawing in nature. The presence of such a group further deactivates the thiadiazole ring towards electrophilic attack. Conversely, it can enhance the susceptibility of the ring's carbon atoms, especially the C2 position, to nucleophilic attack by further lowering the electron density of the ring system.
In addition to the reactivity of the ring carbons, the carbon atom of the azidomethyl side chain is also a primary site of reactivity. This carbon is analogous to a benzylic carbon and is highly susceptible to nucleophilic substitution reactions. For instance, in precursor molecules like 5-(chloromethyl)thiadiazole, the chlorine atom is readily displaced by nucleophiles. The synthesis of this compound itself often proceeds via a nucleophilic substitution reaction where a halide on the methyl group is replaced by an azide ion. This type of reactivity is demonstrated in analogous systems; for example, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide serves as a key intermediate that readily undergoes nucleophilic substitution of the chlorine atom. nih.govnih.gov
The effect of substituents on the thiadiazole ring is a critical factor in determining its chemical behavior. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the ring and, consequently, its reaction pathways.
| Substituent Type at C5 | Example Groups | Effect on Ring Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles (at C2) |
|---|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CN, -SO₂R, -CH₂N₃ | Decreases | Strongly Decreased / Deactivated | Increased / Activated |
| Electron-Donating (EDG) | -NH₂, -OH, -OR, -Alkyl | Increases | Increased / Activated | Decreased / Deactivated |
Reaction Mechanisms of this compound Transformations
The transformations of thiadiazole derivatives often involve complex reaction mechanisms, including ring rearrangements and conversions to other heterocyclic systems. These reactions are typically promoted by acid, base, or catalysts.
One of the most significant mechanistic pathways for the interconversion of nitrogen-containing heterocycles is the Dimroth rearrangement. This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closure events. wikipedia.orgnih.gov For thiadiazole systems, this can be observed in the reversible interconversion between 1,3,4-thiadiazolium salts and 1,2,4-triazolium-3-thiolates. researchgate.net The mechanism is typically initiated by an acid or base. In an acidic medium, the process may begin with the protonation of a ring nitrogen atom, which facilitates the cleavage of a carbon-nitrogen bond to form an open-chain intermediate. Subsequent rotation and recyclization, involving a different heteroatom, leads to the rearranged heterocyclic product. nih.gov
Thiadiazoles can also be transformed into other heterocyclic structures, such as thiazoles. A plausible mechanism for this transformation begins with the S-alkylation of a suitable thiourea (B124793) derivative by a reactive thiadiazole, such as 5-(chloromethyl)thiadiazole. This is followed by an in-situ cyclodehydration reaction. For example, the reaction of a 2-chloroacetamide (B119443) thiadiazole derivative with a thiourea derivative proceeds via the nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization and dehydration to yield an aryl aminothiazole ring. nih.gov
Postulated Mechanism: Thiadiazole to Thiazole (B1198619) Transformation
Nucleophilic Attack: The sulfur atom of a thiourea molecule acts as a nucleophile, attacking the electrophilic carbon of the side chain (e.g., the -CH₂- group of 5-(halomethyl)thiadiazole), displacing the leaving group (e.g., a halide).
Intermediate Formation: An S-alkylated intermediate is formed.
Intramolecular Cyclization: A nitrogen atom from the thiourea moiety attacks a carbon atom of the thiadiazole ring (or a carbonyl group in an attached side chain).
Ring Opening/Rearrangement: The original thiadiazole ring may open.
Dehydration/Recyclization: The intermediate undergoes cyclization and loses a molecule of water (or another small molecule) to form the stable aromatic thiazole ring.
Catalysts play a crucial role in directing the reaction pathways of thiadiazole synthesis and transformation, often enabling reactions under milder conditions and with greater selectivity.
Biocatalysis: A notable example is the use of vanadium-dependent haloperoxidase (VHPO) enzymes in the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. nih.govacs.org The proposed mechanism involves two distinct enzyme-mediated halogenation events at the sulfur atom. The VHPO catalyst, in the presence of a halide (e.g., Br⁻) and an oxidant (H₂O₂), generates an electrophilic halogenating species. This species activates the sulfur atom of the thioamide, facilitating the dimerization and subsequent ring closure to form the thiadiazole ring. nih.govacs.org
Chemical Catalysis: Various chemical catalysts are employed in thiadiazole chemistry.
Tetrabutylammonium iodide (TBAI) has been used as a catalyst in the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur. mdpi.com
Iodine (I₂) and Copper(II) Chloride (CuCl₂) can facilitate the formation of thiadiazoles from methyl ketones and p-toluenesulfonyl hydrazide. mdpi.com
Zeolites , such as H-beta, can act as solid acid catalysts, facilitating reactions that lead to the construction of thiazole rings from appropriate precursors. researchgate.net
These catalysts function by activating substrates, stabilizing intermediates, or lowering the activation energy of key mechanistic steps, thereby enhancing reaction rates and yields.
| Catalyst System | Transformation Type | Reactants | Product | Reference |
|---|---|---|---|---|
| Vanadium-dependent Haloperoxidase (VHPO) / KBr / H₂O₂ | Biocatalytic Oxidative Dimerization | Thioamides | 1,2,4-Thiadiazoles | nih.govacs.org |
| Tetrabutylammonium iodide (TBAI) | Cyclization | N-Tosylhydrazones, Sulfur | 1,2,3-Thiadiazoles | mdpi.com |
| I₂ / CuCl₂ | Cyclization | Methyl ketones, p-Tosylhydrazide | 1,2,3-Thiadiazoles | mdpi.com |
| Zeolite H-beta | Ring Formation | α-chloro acetyl chloride, Thioacetamide | Thiazoles | researchgate.net |
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (1H) and Carbon-13 (13C) NMR are fundamental for verifying the identity of substituted thiadiazoles. mdpi.comnih.govresearchgate.netmdpi.com For 5-(Azidomethyl)thiadiazole, the spectra would be expected to show distinct signals corresponding to the protons and carbons of the azidomethyl group and the thiadiazole ring.
1H-NMR Spectroscopy: The 1H-NMR spectrum is anticipated to be relatively simple. A key diagnostic signal would be a singlet in the range of δ 4.5-5.5 ppm, corresponding to the two protons of the methylene (B1212753) (-CH2-) group attached to the azide (B81097). This chemical shift is downfield due to the deshielding effect of the adjacent electron-withdrawing azide group and the thiadiazole ring. Another signal, a singlet corresponding to the C-H proton on the 1,3,4-thiadiazole (B1197879) ring, would be expected to appear further downfield, typically in the δ 8.0-9.5 ppm region.
13C-NMR Spectroscopy: The 13C-NMR spectrum provides information on the carbon skeleton. The methylene carbon of the azidomethyl group (-CH2N3) would likely appear in the δ 50-65 ppm range. The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at distinct chemical shifts, typically between δ 150 and 175 ppm, reflecting their heteroaromatic environment. mdpi.com
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| 1H | -CH2-N3 | 4.5 - 5.5 | Singlet (s) |
| 1H | Thiadiazole C2-H | 8.0 - 9.5 | Singlet (s) |
| 13C | -CH2-N3 | 50 - 65 | - |
| 13C | Thiadiazole C5 | 165 - 175 | - |
| 13C | Thiadiazole C2 | 150 - 160 | - |
While the structure of this compound is relatively simple, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment, especially in more complex derivatives. An HSQC experiment would correlate the proton signal of the -CH2- group directly to its corresponding carbon signal. An HMBC experiment would show long-range correlations, for instance, between the methylene protons and the C5 carbon of the thiadiazole ring, confirming the connectivity between the substituent and the heterocyclic core.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. nih.govmdpi.com For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the azide (-N3) asymmetric stretching vibration, which typically appears around 2100 cm-1 . This peak is a definitive indicator of the azide functionality.
Other expected absorptions would include those for the C-H stretching of the methylene group (around 2950-3000 cm-1) and the aromatic C-H of the thiadiazole ring (around 3100 cm-1). Vibrations associated with the thiadiazole ring itself, including C=N and C-S stretching, would appear in the fingerprint region (below 1600 cm-1). sid.ir
| Frequency Range (cm-1) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3100 | C-H Stretch | Thiadiazole ring | Medium |
| 2950-3000 | C-H Stretch | -CH2- | Medium-Weak |
| ~2100 | Asymmetric Stretch | Azide (-N3) | Strong, Sharp |
| 1500-1600 | C=N Stretch | Thiadiazole ring | Medium |
| 1000-1400 | Ring Vibrations | Thiadiazole ring | Medium-Strong |
| 650-800 | C-S Stretch | Thiadiazole ring | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C3H3N5S), the molecular weight is 141.16 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+) would be expected at m/z 141. A very common and diagnostic fragmentation pathway for azides is the loss of a nitrogen molecule (N2, 28 Da). Therefore, a prominent peak at m/z 113 ([M-N2]+) would be anticipated. Further fragmentation could involve the cleavage of the thiadiazole ring, leading to smaller, characteristic fragment ions.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule by determining the precise arrangement of atoms in three-dimensional space. mdpi.comresearchgate.net Although no crystal structure for this compound is currently reported, this technique would be the ultimate method for confirming its constitution and connectivity. For related thiadiazole derivatives, X-ray diffraction has been crucial for unambiguously establishing the correct regioisomer and conformation of substituents on the ring. mdpi.com If a suitable crystal could be grown, this method would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating components in a mixture, making it essential for assessing the purity of synthesized compounds. nih.govresearchgate.net A reversed-phase HPLC method would typically be developed to analyze this compound. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of a sample would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions serves as a key identifier for the compound in a mixture.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations and Intermolecular Interaction Analysis
Theoretical Investigation of Hydrogen Bonding and Pi-Stacking Interactions
Further experimental and computational research is required to elucidate the specific chemical and physical properties of 5-(Azidomethyl)thiadiazole.
Structure-Reactivity Relationships and Mechanistic Insights from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), have become invaluable tools for elucidating the structure-reactivity relationships of heterocyclic compounds, including thiadiazole derivatives. These theoretical studies provide deep insights into the electronic structure, stability, and reactivity of molecules, which are often difficult to obtain through experimental methods alone.
For thiadiazole derivatives, computational analyses typically focus on several key aspects. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to its lowest energy conformation. This provides a foundational understanding of the molecule's three-dimensional structure. Furthermore, the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity.
The 1,3,4-thiadiazole (B1197879) ring is an aromatic system, and its reactivity is significantly influenced by the nature of the substituents attached to it. The introduction of an azidomethyl group (-CH₂N₃) at the 5-position is expected to have a profound impact on the electronic properties of the thiadiazole ring. The azide (B81097) group is known to be a strong electron-withdrawing group, which would decrease the electron density on the thiadiazole ring. This, in turn, would affect its susceptibility to electrophilic and nucleophilic attack.
Mechanistic insights into the reactions of thiadiazole derivatives can also be gained from computational models. For instance, the transition states of potential reaction pathways can be calculated to determine the activation energies, thus predicting the most likely reaction mechanism. In the case of this compound, computational studies could explore its thermal decomposition pathways, which is of particular interest for energetic materials, or its participation in "click" chemistry reactions, a common application for azides.
To illustrate the type of data generated from such computational studies, the following table presents hypothetical, yet representative, calculated electronic properties for a substituted 1,3,4-thiadiazole.
| Parameter | Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons; a lower value suggests lower reactivity towards electrophiles. |
| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons; a lower value suggests higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 5.4 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on N3 | -0.25 e | Represents the partial charge on the nitrogen atom at position 3, indicating potential sites for electrophilic attack. |
| Mulliken Charge on C5 | +0.15 e | Represents the partial charge on the carbon atom at position 5, indicating potential sites for nucleophilic attack. |
This table is illustrative and does not represent experimentally verified data for this compound.
QSAR Modeling for Predicting Chemical Reactivity and General Compound Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For thiadiazole derivatives, QSAR models have been developed to predict a wide range of properties, from their efficacy as antimicrobial or anticancer agents to their general chemical behavior.
A QSAR model is typically represented by an equation that correlates one or more molecular descriptors with the property of interest. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of thiadiazole derivatives with known activities or properties is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set using specialized software.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For predicting the chemical reactivity of a compound like this compound, relevant descriptors would likely include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial charges on specific atoms.
Topological Descriptors: Molecular connectivity indices that describe the branching and complexity of the molecular structure.
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as the heat of formation or total energy.
The resulting QSAR model can then be used to predict the reactivity of new, untested thiadiazole derivatives, thereby guiding the synthesis of compounds with desired properties. The following table provides an example of a hypothetical QSAR equation for predicting the reactivity of substituted thiadiazoles.
| Descriptor | Coefficient | Description |
| (Intercept) | 1.50 | Baseline reactivity |
| LUMO Energy | -0.85 | Lower LUMO energy increases predicted reactivity. |
| Molecular Weight | +0.02 | Higher molecular weight slightly increases predicted reactivity. |
| LogP | -0.15 | Higher lipophilicity (LogP) decreases predicted reactivity in an aqueous environment. |
This table is illustrative and does not represent a validated QSAR model for this compound.
Advanced Applications in Materials Science and Chemical Engineering
Thiadiazole Derivatives in Polymer and Material Design
The incorporation of the thiadiazole moiety into polymer chains imparts a range of desirable characteristics, including enhanced thermal stability, and unique optical and electronic properties. The azide (B81097) functionality of 5-(azidomethyl)thiadiazole serves as a key enabler for the synthesis of novel polymers through "click chemistry," a set of highly efficient and specific chemical reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prime example, allowing for the straightforward linkage of the thiadiazole unit into polymer backbones or as pendant groups.
Coordination Chemistry of Thiadiazole Ligands
The nitrogen and sulfur atoms within the thiadiazole ring are excellent coordination sites for metal ions, making thiadiazole derivatives, including this compound, valuable ligands in coordination chemistry. This has led to the development of novel metal-organic frameworks (MOFs) and coordination polymers (CPs) with unique structural and functional properties.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Thiadiazole-based ligands have been successfully employed in the synthesis of a variety of MOFs and CPs. The rigid and planar nature of the thiadiazole ring, combined with its coordinating ability, allows for the construction of well-defined and porous structures. The azide group in this compound can be either directly involved in coordination or post-synthetically modified to introduce other functional groups within the framework, further expanding the potential for creating multifunctional materials. The resulting MOFs and CPs can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
Luminescent Applications of Thiadiazole-Based Materials
A significant area of interest in the coordination chemistry of thiadiazole ligands is the development of luminescent materials. MOFs and CPs incorporating thiadiazole derivatives often exhibit interesting photoluminescent properties. The thiadiazole ring itself can act as a fluorophore, and its incorporation into a rigid, well-ordered framework can enhance its emissive properties. Furthermore, the interaction between the thiadiazole ligand and the metal center can lead to unique luminescence behaviors, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) emissions. These luminescent MOFs and CPs are being explored for applications in chemical sensing, bio-imaging, and solid-state lighting.
Applications in Agrochemicals
Thiadiazole derivatives have a long-standing history in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The unique electronic and structural features of the thiadiazole ring are believed to be crucial for its interaction with biological targets in pests and pathogens. While specific data on the direct application of this compound in commercial agrochemicals is not widely available, its structural motif is representative of a class of compounds with significant potential in this field. The azide group could also be utilized as a reactive handle to synthesize more complex derivatives with enhanced biological efficacy or novel modes of action. Research in this area continues to explore the structure-activity relationships of thiadiazole compounds to develop more effective and environmentally benign crop protection agents.
Corrosion Inhibition Studies and Mechanisms
The ability of thiadiazole derivatives to inhibit the corrosion of metals, particularly steel in acidic environments, is a well-documented and industrially significant application. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, as well as the π-electron system of the aromatic ring, allows these molecules to adsorb onto the metal surface, forming a protective barrier against corrosive agents.
Experimental and Theoretical Approaches to Corrosion Protection
The effectiveness of thiadiazole derivatives as corrosion inhibitors is evaluated through a combination of experimental and theoretical methods.
Experimental studies typically involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. These methods provide quantitative data on the inhibition efficiency and the mechanism of inhibition (i.e., whether the inhibitor acts on the anodic, cathodic, or both reactions). Surface analysis techniques like scanning electron microscopy (SEM) are used to visualize the protective film formed on the metal surface.
Theoretical approaches , primarily quantum chemical calculations based on Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its performance. These calculations provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. This theoretical understanding aids in the design of more effective corrosion inhibitors.
The general consensus from these studies is that thiadiazole derivatives function by adsorbing onto the metal surface, a process that can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The formation of a stable, dense protective layer is key to their high inhibition efficiency.
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
This compound has emerged as a significant and versatile building block in the field of organic synthesis, primarily owing to its unique bifunctional nature. This compound incorporates a stable 1,3,4-thiadiazole (B1197879) ring, a well-known pharmacophore present in numerous biologically active molecules, and a highly reactive azidomethyl group. isres.orgnih.govresearchgate.net This combination allows chemists to readily introduce the thiadiazole moiety into larger, more complex molecular architectures, making it a valuable intermediate in the synthesis of novel heterocyclic compounds. ekb.egnih.gov
The primary synthetic utility of this compound stems from the reactivity of the azide functional group. Azides are well-established precursors for a variety of chemical transformations, most notably [3+2] cycloaddition reactions. nih.govmdpi.com This class of reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," provides an efficient and highly regioselective method for the formation of 1,2,3-triazole rings. nih.gov By reacting this compound with various terminal alkynes, a diverse library of hybrid molecules containing both a thiadiazole and a 1,2,3-triazole ring can be synthesized. nih.gov
This strategy is particularly powerful for creating molecular hybrids that link the thiadiazole core to other heterocyclic systems or functional groups. Research has demonstrated that heterocyclic azides, including thiadiazole-based variants, react with compounds like 3,3-diaminoacrylonitriles to produce N-heteroaryl-1,2,3-triazole-4-carbimidamides in moderate to high yields (46–98%). nih.gov This method is robust and tolerates a wide range of substituents, enabling the synthesis of complex structures with potential applications in medicinal chemistry and materials science. nih.gov The resulting triazole ring acts as a stable and rigid linker, connecting the thiadiazole unit to another molecular fragment.
The general reaction scheme involves the cycloaddition of the azide group with an alkyne, leading to the formation of a stable, five-membered triazole ring. This transformation is highly efficient and proceeds under mild conditions, making it an attractive method for late-stage functionalization in multi-step syntheses.
Below is a table summarizing the application of heterocyclic azides like this compound as building blocks in cycloaddition reactions.
| Reactant 1 (Azide) | Reactant 2 | Product Type | Reaction Type | Yield (%) |
| Heterocyclic Azide (e.g., this compound) | 3,3-Diaminoacrylonitriles | N-heteroaryl-1,2,3-triazole-4-carbimidamides | Cycloaddition | 79-98 |
| Heterocyclic Azide | 2-Cyano-N,N-dialkylethanethioamides | Amidines with pyrimidine-2,4-dione and 1,2,3-thiadiazole (B1210528) rings | Cycloaddition | Not specified |
| Heterocyclic Azide | Enamines | Pyrimidinyl amidines | Cycloaddition | Not specified |
Data synthesized from research on cycloaddition reactions of various heterocyclic azides. nih.gov
Beyond cycloaddition, the azide group in this compound can, in principle, undergo other transformations common to organic azides. These include the Staudinger reaction with phosphines to form aza-ylides, which can then be hydrolyzed to primary amines or used in aza-Wittig reactions. It can also be reduced to an amino group, providing a pathway to 5-(aminomethyl)thiadiazole derivatives, which are themselves valuable synthetic intermediates. nih.gov
The thiadiazole ring itself is generally stable and aromatic, often serving as the foundational core of the target molecule. isres.org However, halogenated thiadiazoles are known to be important intermediates where the halogen atom can be readily displaced by nucleophiles, indicating that the thiadiazole ring is not inert and can be a site for further functionalization if required. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Future research into the synthesis of 5-(azidomethyl)thiadiazole and related structures will prioritize the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents. researchgate.net Conventional synthesis methods are often laborious and can produce unwanted side products, whereas green techniques offer improved yields, shorter reaction times, and cleaner reaction profiles. benthamdirect.com
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of thiadiazole derivatives, offering better yields and reducing reaction times compared to conventional heating. benthamdirect.comnanobioletters.com Research indicates that microwave irradiation can increase yields of thiadiazole derivatives to 85-90%. nanobioletters.com
Ultrasonic Irradiation: Sonication provides another energy-efficient route for synthesizing thiadiazole scaffolds, promoting reactions through acoustic cavitation. researchgate.netnanobioletters.com This method has demonstrated good yields, typically in the range of 75-80%. nanobioletters.com
Solvent-Free and Eco-Friendly Solvents: Moving away from volatile organic solvents towards solvent-free "grinding" techniques or the use of greener solvents like water or ionic liquids is a critical goal for sustainable chemical production. mdpi.comijnc.ir
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can significantly improve efficiency and reduce waste, a strategy that is being explored for various heterocyclic compounds. nih.gov
Table 1: Comparison of Synthetic Methodologies for Thiadiazole Derivatives
| Methodology | Typical Reaction Time | Typical Yield | Sustainability Advantages | Citations |
|---|---|---|---|---|
| Conventional Heating | Several hours to days | Moderate | - | benthamdirect.com |
| Microwave Irradiation | Minutes to hours | High (85-90%) | Reduced time, energy efficiency, higher yields | benthamdirect.comnanobioletters.com |
| Ultrasonic Irradiation | Minutes to hours | Good (75-80%) | Energy efficiency, reduced waste | nanobioletters.commdpi.com |
| Grinding/Ball Milling | Minutes to hours | Good to High | Solvent-free, low energy consumption | bohrium.com |
Exploration of Catalyst Systems for Azido- and Thiadiazole-Based Reactions
Catalysis is central to developing efficient and selective transformations for the this compound scaffold. Future work will focus on discovering and optimizing catalysts for both the formation of the thiadiazole ring and for subsequent reactions involving the azido (B1232118) group.
Metal-Catalyzed Synthesis: Copper and palladium catalysts have been successfully used in the synthesis of thiazole (B1198619) derivatives. nih.gov For instance, copper salts can catalyze oxidation reactions to form the thiazole core, while palladium(II) acetate (B1210297) is effective in reactions of vinyl azides to produce aminothiazoles. nih.gov The exploration of copper-catalyzed S- and N-arylation reactions is also a promising avenue for creating fused thiazole systems. osi.lv
"Click Chemistry" Catalysis: The azidomethyl group is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Future research will involve developing more efficient and biocompatible catalysts (e.g., based on copper, ruthenium) to link the this compound unit to other molecules, polymers, or surfaces.
Nano-Catalysis: The use of nanocatalysts offers advantages such as high surface area, easy recovery, and reusability. nih.gov Developing magnetic or solid-supported nanocatalysts for thiadiazole synthesis or modification could significantly enhance the sustainability of these processes. nih.gov
Table 2: Catalyst Systems in Thiazole and Thiadiazole Synthesis
| Catalyst Type | Example(s) | Application | Potential Advantages | Citations |
|---|---|---|---|---|
| Copper Catalysts | Cu(OAc)₂, CuSO₄·5H₂O | Aerobic oxidative reactions, S/N-arylation | High activity, cost-effective | nih.govosi.lvnih.gov |
| Palladium Catalysts | Pd(OAc)₂, Pd(PPh₃)₄ | Reactions with vinyl azides | High efficiency for specific transformations | nih.govnih.gov |
| Iron Catalysts | FeBr₃ | Synthesis from vinyl azides | Low cost, environmentally benign | nih.gov |
| Nanocatalysts | Fe₃O₄-supported catalysts | Multicomponent reactions | Reusability, operational simplicity | nih.gov |
Advanced Computational Modeling for Predictive Chemistry and Material Design
In silico techniques are becoming indispensable for accelerating the discovery and optimization of molecules like this compound. Advanced computational modeling allows for the prediction of properties and reactivity, guiding experimental efforts and reducing trial-and-error.
Density Functional Theory (DFT): DFT calculations are used to investigate the molecular geometry, electronic structure, and physiochemical properties of thiadiazole derivatives, providing fundamental insights into their stability and reactivity. rsc.org
Molecular Docking: This technique predicts the binding interactions of a molecule within the active site of a biological target, such as an enzyme or receptor. It is widely used to screen thiadiazole libraries for potential therapeutic applications and to understand structure-activity relationships (SAR). nih.govdntb.gov.uanih.gov
ADMET Profiling: Computational prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. nih.gov Such models can predict oral bioavailability and potential toxicity, helping to prioritize candidates for synthesis and further testing. rsc.org
Reaction Mechanism Simulation: Modeling potential reaction pathways can help in understanding unexpected outcomes and in designing more efficient synthetic routes or predicting unexplored transformations of the azidomethylthiadiazole scaffold.
Table 3: Applications of Computational Modeling for Thiadiazole Derivatives
| Computational Method | Application | Information Gained | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural and Property Analysis | Molecular geometry, physicochemical properties | rsc.org |
| Molecular Docking | Virtual Screening | Binding modes, interaction with biological targets | nih.govdntb.gov.ua |
| ADMET Prediction | Pharmacokinetic Profiling | Oral bioavailability, hydrophilicity, toxicity | nih.govrsc.org |
| Quantitative SAR (QSAR) | Lead Optimization | Correlation of chemical structure with activity | nih.gov |
Integration of this compound in Novel Functional Materials
The unique combination of a stable heterocyclic ring and a highly reactive azide (B81097) group makes this compound an attractive building block for advanced functional materials.
Polymer Functionalization: The azide group allows for the covalent attachment of the thiadiazole moiety onto polymer backbones via click chemistry or Staudinger ligation. This could be used to develop functional polymers with tailored electronic, optical, or metal-binding properties.
Organic Electronics: Thiadiazole-based compounds are known to have applications in organic photovoltaics and as components of liquid crystals and sensors. benthamdirect.comisres.org The 1,2,5-thiadiazole (B1195012) 1,1-dioxide variant, in particular, has been studied for its ability to form stable radical anions, making it a candidate for constructing functional molecular magnets. mdpi.com
Energetic Materials: The high nitrogen content and positive heat of formation of the azide group suggest that materials incorporating the this compound scaffold could be explored as novel energetic materials or gas-generating agents.
Bioconjugation and Surface Modification: The azide handle enables the immobilization of the thiadiazole unit onto biological molecules or material surfaces. This could be applied in the development of targeted drug delivery systems, biosensors, or antimicrobial surfaces.
Unexplored Reactivity and Transformation Pathways of the Azidomethylthiadiazole Scaffold
While the individual reactivities of azides and thiadiazoles are well-documented, the interplay between these two functional groups within the same molecule presents opportunities for discovering novel chemical transformations.
Azide Group Transformations: Beyond cycloadditions, the azide can be reduced to a primary amine, providing a route to 5-(aminomethyl)thiadiazole derivatives for further functionalization. Another key reaction is the Staudinger reaction with phosphines to form iminophosphoranes, which are versatile intermediates for synthesizing aza-heterocycles.
Thiadiazole Ring Reactivity: The 1,3,4-thiadiazole (B1197879) ring is generally aromatic and chemically stable. isres.org However, the carbons of the ring have low electron density due to the electronegativity of the nitrogen atoms, making them susceptible to certain nucleophilic reactions, particularly if a leaving group is present. nih.gov
Intramolecular Reactions: A key area for future exploration is the potential for intramolecular cyclization or rearrangement reactions involving both the azidomethyl side chain and the thiadiazole ring. Under thermal or photochemical conditions, the azide could potentially react with the ring nitrogen or sulfur atoms to yield novel fused heterocyclic systems. This remains a largely unexplored area of its chemistry.
Table 4: Potential Reaction Pathways for this compound
| Functional Group | Reaction Type | Product Type | Potential Application |
|---|---|---|---|
| Azide | [3+2] Cycloaddition (Click Chemistry) | Triazole | Bioconjugation, Materials Science |
| Azide | Reduction (e.g., with H₂/Pd) | Primary Amine | Synthesis of amides, imines |
| Azide | Staudinger Reaction (with PPh₃) | Iminophosphorane | Synthesis of N-heterocycles |
| Thiadiazole Ring | Nucleophilic Substitution (if activated) | Substituted Thiadiazole | Diversification of the core scaffold |
| Combined | Intramolecular Cyclization (thermal/photochemical) | Fused Heterocycles | Access to novel chemical space |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent positions and azide integration.
- IR Spectroscopy : Confirm the presence of the azide group (sharp peak at ~2100 cm⁻¹) .
- XRD : Resolve molecular geometry, as demonstrated for triazole-thiadiazole hybrids .
Best Practice : Combine multiple techniques to address ambiguities, especially for isomers.
How do pH and solvent conditions influence the biological activity of this compound derivatives?
Advanced Research Question
- Antimicrobial activity : Saccharin-thiadiazole hybrids show pH-dependent efficacy, with enhanced activity in acidic media (pH 4–6) due to protonation of key functional groups .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize azide intermediates during synthesis but may reduce solubility in biological assays .
Methodological Tip : Pre-screen compounds across pH gradients (2.0–7.4) to identify optimal bioactivity conditions.
How can computational methods like molecular docking guide the design of thiadiazole-based therapeutics?
Advanced Research Question
- Target identification : Dock this compound derivatives against enzymes like β-lactamase (antimicrobial) or α-glucosidase (antidiabetic) .
- Parameterization : Use AutoDock Vina with AMBER force fields to predict binding affinities and hydrogen-bonding interactions .
Validation : Correlate docking scores with in vitro IC₅₀ values to refine predictive models.
What in vitro assays are recommended for evaluating the antimicrobial potential of this compound derivatives?
Basic Research Question
- Agar dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
Data Interpretation : Compare MIC values to reference drugs (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays.
What strategies mitigate mutagenic risks associated with azido impurities in this compound-based compounds?
Advanced Research Question
- Impurity profiling : Use LC-MS/MS to detect trace azido intermediates (e.g., AZBC, AZBT) below the threshold of toxicological concern (TTC: 1.5 µg/day) .
- Stabilization : Store derivatives at ≤–20°C under inert gas to prevent azide degradation .
Regulatory Compliance : Follow ICH M7 guidelines for genotoxicity assessment and control of nitrosamine risks .
How can stability studies under varying storage conditions inform formulation strategies for thiadiazole derivatives?
Advanced Research Question
- Forced degradation : Expose compounds to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., nitrosamine formation) .
- Analytical monitoring : Track azide stability via Raman spectroscopy and HPLC-UV at 254 nm .
Formulation Insight : Use pH 4–6 buffers to minimize hydrolysis and maintain compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
